3-Fluoropyridine-4-carboxylic acid lithium salt
Overview
Description
3-Fluoropyridine-4-carboxylic acid lithium salt is a chemical compound with the molecular formula C6H3FLiNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropyridine-4-carboxylic acid lithium salt typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, which utilizes 3-nitropyridine as a precursor. The nitro group is reduced to an amine, which is then diazotized and fluorinated to yield 3-fluoropyridine. The carboxylation of 3-fluoropyridine can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature. The final step involves the neutralization of the carboxylic acid with lithium hydroxide to form the lithium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and carboxylation processes. The use of continuous flow reactors and advanced fluorinating agents can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve crystallization and recrystallization techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-Fluoropyridine-4-carboxylic acid lithium salt can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form different derivatives, and the pyridine ring can undergo reduction reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Fluoropyridine-4-carboxylic acid lithium salt has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industry: The compound can be used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoropyridine-4-carboxylic acid lithium salt involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the binding affinity and selectivity of the compound, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine-4-carboxylic acid lithium salt
- 4-Fluoropyridine-3-carboxylic acid lithium salt
- 3-Chloropyridine-4-carboxylic acid lithium salt
Uniqueness
3-Fluoropyridine-4-carboxylic acid lithium salt is unique due to the specific positioning of the fluorine atom and the carboxylic acid group on the pyridine ring. This configuration can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the lithium salt also imparts unique solubility and stability properties .
Properties
IUPAC Name |
lithium;3-fluoropyridine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2.Li/c7-5-3-8-2-1-4(5)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPIXWUIUHVNSF-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=CC(=C1C(=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FLiNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
665019-21-6 | |
Record name | lithium 3-fluoropyridine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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